![molecular formula C14H18ClN3O2 B2884562 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine CAS No. 2094275-22-4](/img/structure/B2884562.png)
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR inhibitors. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.
Mécanisme D'action
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine inhibits the activity of mTOR by binding to the ATP-binding site of the mTOR kinase. This binding prevents the phosphorylation of downstream targets, which are involved in cell growth and proliferation. The inhibition of mTOR activity also leads to the activation of autophagy, which is a process of cellular self-degradation.
Biochemical and Physiological Effects:
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of autophagy, and suppression of angiogenesis. It has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine in lab experiments is its specificity towards mTOR inhibition, which makes it a potent and selective inhibitor. However, its limitations include its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine research, including the development of more potent and selective mTOR inhibitors, the investigation of its combination therapy with other anticancer agents, and the exploration of its potential applications in other diseases, such as neurodegenerative disorders.
In conclusion, 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine is a promising compound that has shown potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine involves several steps, including the reaction of 2-chloropyridine-4-carboxylic acid with 3-aminomethylazetidine, followed by the reaction with morpholine. The final product is obtained after purification and isolation through chromatography.
Applications De Recherche Scientifique
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine has been extensively studied for its potential applications in cancer research. It has been found to inhibit the mTOR pathway, which is a key regulator of cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation, making 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(morpholin-4-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-7-12(1-2-16-13)14(19)18-9-11(10-18)8-17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZUQNRAJDEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

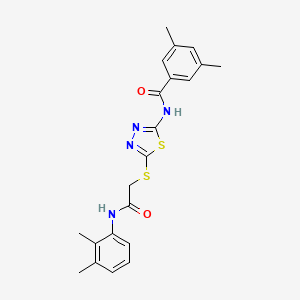

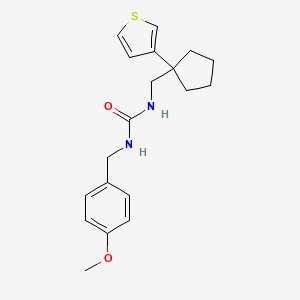
![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

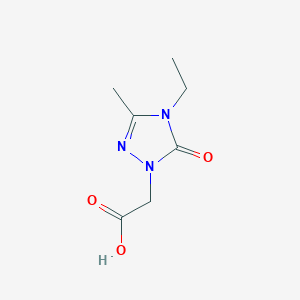
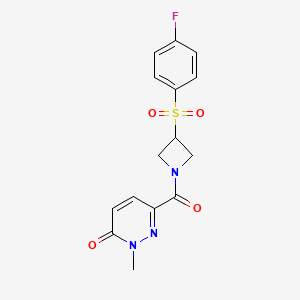
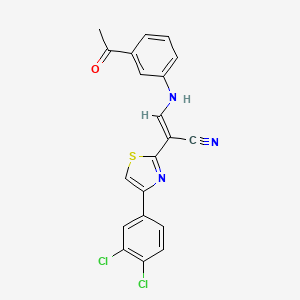



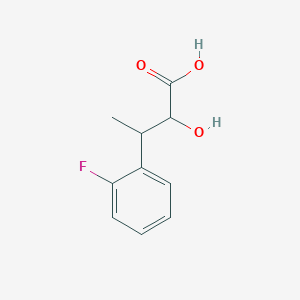
![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)
![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)